molecular formula C11H17NO2 B12519505 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine CAS No. 740076-61-3

1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Cat. No.: B12519505
CAS No.: 740076-61-3
M. Wt: 195.26 g/mol
InChI Key: VINGCSGMSKZRIG-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of ethoxy and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-ethoxy-3-methoxybenzaldehyde with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 1-(4-Ethoxy-3-methoxyphenyl)ethanone.

    Reduction: 1-(4-Ethoxy-3-methoxyphenyl)ethanol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine: Similar structure but with different positioning of the ethoxy and methoxy groups.

    1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINGCSGMSKZRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398436
Record name AG-G-93593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740076-61-3
Record name AG-G-93593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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